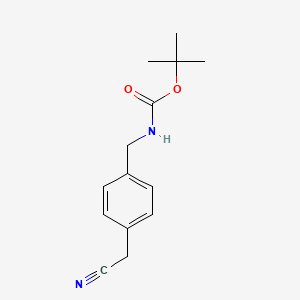
(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester
説明
(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester is an organic compound with the molecular formula C14H18N2O2 It is characterized by the presence of a cyanomethyl group attached to a benzyl ring, which is further connected to a carbamic acid tert-butyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyanomethylbenzyl chloride and tert-butyl carbamate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Procedure: The 4-cyanomethylbenzyl chloride is reacted with tert-butyl carbamate under anhydrous conditions, often in a solvent like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzyl position can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium azide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit interesting biological activities that can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. The presence of the carbamate group can impart desirable pharmacokinetic properties, such as improved stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The cyanomethyl and carbamate groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the cyanomethyl group, making it less versatile in synthetic applications.
4-Cyanomethyl-benzyl alcohol: Contains a hydroxyl group instead of the carbamate ester, leading to different reactivity and applications.
tert-Butyl carbamate: Lacks the benzyl and cyanomethyl groups, limiting its use in complex molecule synthesis.
Uniqueness
(4-Cyanomethyl-benzyl)-carbamic acid tert-butyl ester stands out due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
特性
IUPAC Name |
tert-butyl N-[[4-(cyanomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFULYSZQVYZMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148686 | |
| Record name | Carbamic acid, [[4-(cyanomethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187283-18-7 | |
| Record name | Carbamic acid, [[4-(cyanomethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187283-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [[4-(cyanomethyl)phenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


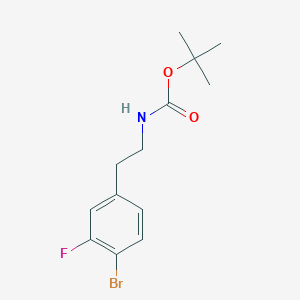
![tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]carbamate](/img/structure/B8147662.png)
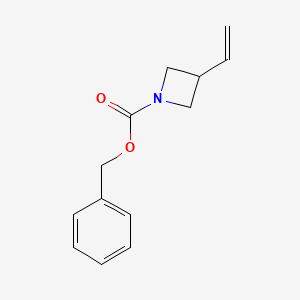
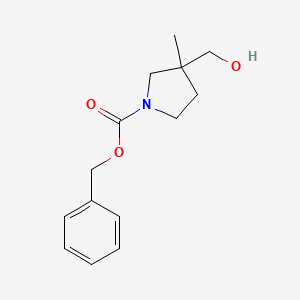
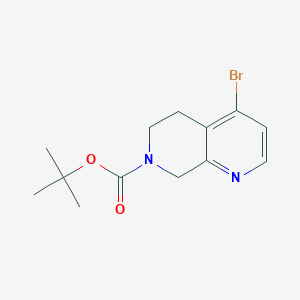
![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)
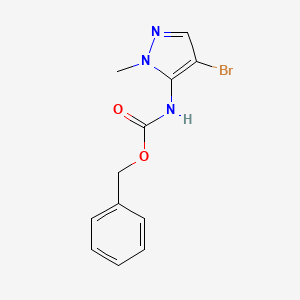
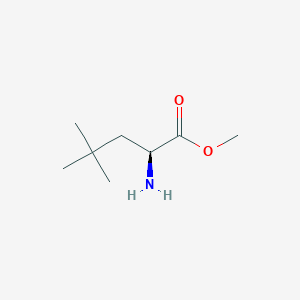
![(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8147711.png)

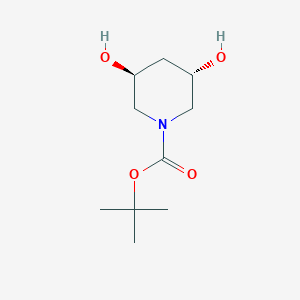
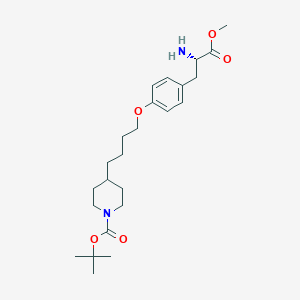
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147739.png)
![(2S)-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]pentanamide](/img/structure/B8147745.png)
